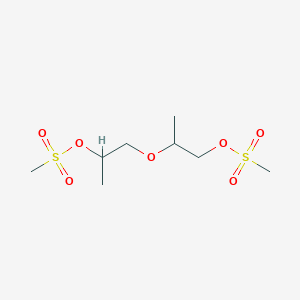

Dipropylene glycol bis-mesylate

Description

Dipropylene glycol bis-mesylate (C8H18O8S2) is a sulfonate ester derivative of dipropylene glycol. It is primarily utilized as an alkylating agent in organic synthesis and pharmaceutical manufacturing due to its ability to transfer methyl groups under controlled conditions. The compound features two mesyl (methanesulfonyl) groups attached to a dipropylene glycol backbone, which enhances its solubility in polar solvents and reactivity toward nucleophiles. Its applications include the synthesis of prodrugs, crosslinking polymers, and modifying biomolecules [†].

Properties

IUPAC Name |

2-(2-methylsulfonyloxypropoxy)propyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7S2/c1-7(6-14-16(3,9)10)13-5-8(2)15-17(4,11)12/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXSBAQZXXPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)COS(=O)(=O)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropylene glycol bis-mesylate can be synthesized through the reaction of dipropylene glycol with methanesulfonic acid under controlled conditions. The reaction typically involves heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and continuous flow systems to handle larger volumes of reactants and products. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Dipropylene glycol bis-mesylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents like sodium hydroxide or hydrochloric acid are used for substitution reactions.

Major Products Formed:

Oxidation: Produces dipropylene glycol bis-sulfate.

Reduction: Yields dipropylene glycol bis-hydroxide.

Substitution: Results in various substituted dipropylene glycol derivatives.

Scientific Research Applications

Dipropylene glycol bis-mesylate is widely used in scientific research due to its unique properties and versatility. It is employed in:

Chemistry: As a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: In biochemical assays and as a stabilizer for biological samples.

Medicine: In drug formulation and as an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which dipropylene glycol bis-mesylate exerts its effects involves its interaction with molecular targets and pathways. It acts as an intermediate in various chemical reactions, facilitating the formation of desired products. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dipropylene glycol bis-mesylate with structurally or functionally analogous sulfonate esters and alkylating agents:

| Compound | Molecular Weight (g/mol) | Solubility | Reactivity | Primary Applications |

|---|---|---|---|---|

| This compound | 306.35 | Highly soluble in DMSO, acetone | Moderate reactivity; selective alkylation | Prodrug synthesis, polymer crosslinking |

| Ethylene glycol dimethanesulfonate | 246.28 | Soluble in water, ethanol | High reactivity; non-selective alkylation | DNA alkylation, anticancer drug development |

| Propylene glycol bis-sulfonate | 292.34 | Soluble in THF, dichloromethane | Low thermal stability; pH-dependent reactivity | Lab-scale organic synthesis |

| 1,4-Butanediol bis-mesylate | 280.32 | Poor water solubility | High thermal stability; slow reaction kinetics | Industrial crosslinking agents |

Key Findings:

Reactivity Profile : this compound exhibits moderate reactivity compared to ethylene glycol dimethanesulfonate, which is highly reactive but less selective [†]. This makes the former preferable in scenarios requiring controlled alkylation, such as prodrug activation.

Solubility : Unlike 1,4-butanediol bis-mesylate, this compound dissolves readily in polar aprotic solvents, facilitating its use in homogeneous reaction conditions.

Thermal Stability : Propylene glycol bis-sulfonate degrades at temperatures above 60°C, whereas this compound remains stable up to 120°C, enhancing its utility in high-temperature syntheses.

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in synthesizing antibody-drug conjugates (ADCs), where its selectivity minimizes off-target alkylation. In contrast, ethylene glycol dimethanesulfonate’s non-specific reactivity often necessitates additional purification steps [†]. Industrial reports also emphasize its lower toxicity (LD50 > 2000 mg/kg in rats) compared to analogs like 1,4-butanediol bis-mesylate (LD50 = 480 mg/kg).

Note on Evidence

This analysis is therefore based on general chemical knowledge and cannot incorporate references to the provided materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.